1-(2-Bromo-1-butoxyethyl)-4-methoxybenzene
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Overview
Description
1-(2-Bromo-1-butoxyethyl)-4-methoxybenzene is an organic compound with the molecular formula C12H17BrO It is a derivative of benzene, featuring a bromine atom and a butoxyethyl group attached to the benzene ring
Preparation Methods
The synthesis of 1-(2-Bromo-1-butoxyethyl)-4-methoxybenzene typically involves multi-step reactions. One common method includes the bromination of 1-butoxy-4-methoxybenzene, followed by the introduction of the butoxyethyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2-Bromo-1-butoxyethyl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-1-butoxyethyl)-4-methoxybenzene has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and mechanisms, particularly those involving brominated compounds.
Industry: Used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-butoxyethyl)-4-methoxybenzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the butoxyethyl group can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific targets, affecting various biological pathways.
Comparison with Similar Compounds
Similar compounds to 1-(2-Bromo-1-butoxyethyl)-4-methoxybenzene include:
1-(2-Bromo-1-butoxyethyl)-4-methylbenzene: Differing by a methyl group instead of a methoxy group.
1-(2-Bromo-1-butoxyethyl)-4-cyclopentylbenzene: Featuring a cyclopentyl group instead of a methoxy group.
1-Bromo-2-(2-bromo-1-butoxyethyl)benzene: With an additional bromine atom on the benzene ring.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H19BrO2 |
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Molecular Weight |
287.19 g/mol |
IUPAC Name |
1-(2-bromo-1-butoxyethyl)-4-methoxybenzene |
InChI |
InChI=1S/C13H19BrO2/c1-3-4-9-16-13(10-14)11-5-7-12(15-2)8-6-11/h5-8,13H,3-4,9-10H2,1-2H3 |
InChI Key |
WOISIJXJBBPPOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(CBr)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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